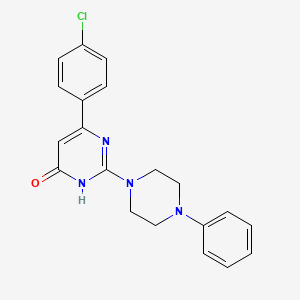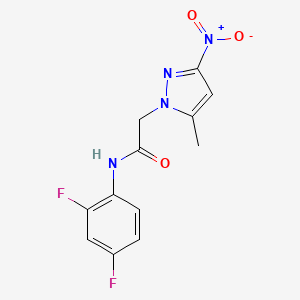
6-(4-chlorophenyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-chlorophenyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone (CPP) is a chemical compound that has been widely used in scientific research due to its unique properties. CPP is a pyrimidinone derivative that has been synthesized using various methods. The compound has been found to have several biochemical and physiological effects, making it an important tool for studying various biological processes.
作用機序
6-(4-chlorophenyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has been found to bind to the orthosteric site of the dopamine D3 receptor, which is a GPCR. The binding of 6-(4-chlorophenyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone to this receptor results in the inhibition of the adenylyl cyclase activity, leading to the reduction of cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP levels results in the modulation of various signaling pathways, leading to the regulation of various biological processes.
Biochemical and Physiological Effects
6-(4-chlorophenyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has been found to have several biochemical and physiological effects, including the modulation of the dopamine D3 receptor, which is involved in the regulation of reward-related behaviors. 6-(4-chlorophenyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has also been found to have anxiolytic and antidepressant effects, making it a potential therapeutic agent for the treatment of anxiety and depression.
実験室実験の利点と制限
6-(4-chlorophenyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has several advantages as a biological tool, including its high affinity and selectivity for the dopamine D3 receptor. The compound is also stable and can be easily synthesized using various methods. However, one of the limitations of 6-(4-chlorophenyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone is its potential toxicity, which can affect the results of experiments.
将来の方向性
6-(4-chlorophenyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has several potential future directions, including the development of new therapeutic agents for the treatment of anxiety and depression. The compound can also be used to study the role of GPCRs in various biological processes, leading to the discovery of new drug targets. Additionally, the synthesis of new 6-(4-chlorophenyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone derivatives can lead to the development of more potent and selective compounds for scientific research.
合成法
6-(4-chlorophenyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone can be synthesized using several methods, including the reaction of 4-chloroaniline with ethyl acetoacetate, followed by the reaction with 4-phenylpiperazine. Another method involves the reaction of 4-chloroaniline with ethyl acetoacetate, followed by the reaction with 4-phenylpiperazine hydrochloride. The synthesis of 6-(4-chlorophenyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has also been achieved using microwave irradiation and ultrasound-assisted methods.
科学的研究の応用
6-(4-chlorophenyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has been extensively used in scientific research as a biological tool due to its unique properties. The compound has been used to study various biological processes, including the role of G protein-coupled receptors (GPCRs) in signal transduction pathways. 6-(4-chlorophenyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has also been used to study the interaction between GPCRs and their ligands, as well as the role of GPCRs in drug discovery.
特性
IUPAC Name |
4-(4-chlorophenyl)-2-(4-phenylpiperazin-1-yl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O/c21-16-8-6-15(7-9-16)18-14-19(26)23-20(22-18)25-12-10-24(11-13-25)17-4-2-1-3-5-17/h1-9,14H,10-13H2,(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUVWXKXQLFEXJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC(=CC(=O)N3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-chlorophenyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({[2-(4-acetyl-1-piperazinyl)ethyl]amino}methylene)-5-(2-thienyl)-1,3-cyclohexanedione](/img/structure/B5975867.png)
![2-{[(2,4-dimethoxyphenyl)amino]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5975872.png)
![N,N-diethyl-4-{[2-(3-pyridinyl)-1-piperidinyl]methyl}aniline](/img/structure/B5975877.png)
![ethyl 2-[(2-ethylphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B5975885.png)

![N-[4-(aminocarbonyl)phenyl]-2-methyl-3-furamide](/img/structure/B5975891.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(1-ethyl-5-oxo-3-pyrrolidinyl)methyl]-N-methylbenzamide](/img/structure/B5975908.png)
![ethyl 1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-3-(2-phenoxyethyl)-3-piperidinecarboxylate](/img/structure/B5975916.png)

![4-{[1-(4-oxo-4-{2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}butyl)-1H-tetrazol-5-yl]methyl}morpholine](/img/structure/B5975926.png)
![2-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5975936.png)
![2-[(5-amino-7-hydroxy[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5975937.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}acetamide](/img/structure/B5975947.png)
